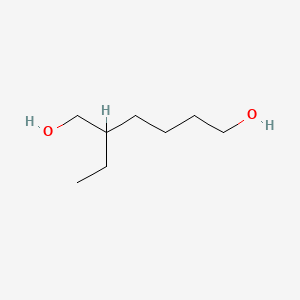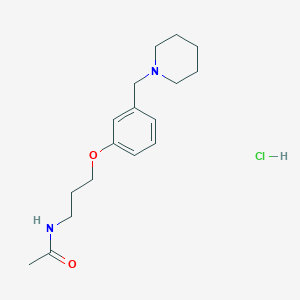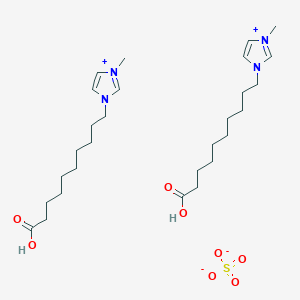![molecular formula C9H16O4 B12815951 (3aR,6R,6aR)-4-methoxy-2,2,6-trimethyltetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B12815951.png)
(3aR,6R,6aR)-4-methoxy-2,2,6-trimethyltetrahydrofuro[3,4-d][1,3]dioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Methyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside typically begins with D-ribose as the starting material. The process involves the protection of D-ribose with methanol and acetone to obtain methyl-2,3-O-isopropylidene-D-ribofuranoside. This intermediate is then reacted with paratoluensulfonyl chloride under alkaline conditions to form methyl-2,3-O-isopropylidene-5-O-paratoluenesulfonyl-D-ribofuranoside. Finally, reduction with hydroboron yields the desired product .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction intermediates are subjected to proper treatment and typically do not require purification, making the process cost-effective and efficient .
Análisis De Reacciones Químicas
Types of Reactions: Methyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside undergoes various chemical reactions, including:
Substitution Reactions: It reacts with aliphatic and heterocyclic aromatic amines to form quaternary ammonium salts.
Reduction Reactions: The compound can be reduced using hydroboron to yield the final product.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include tosyl chloride, mesyl chloride, and triflyl chloride.
Reduction Reactions: Hydroboron is commonly used as the reducing agent.
Major Products:
Substitution Reactions: The major products are quaternary ammonium salts.
Reduction Reactions: The major product is Methyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside.
Aplicaciones Científicas De Investigación
Methyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside is extensively used in scientific research, particularly in the biomedical field. Its applications include:
Cancer Research: It is used to study various types of cancer, including leukemia and lung cancer.
Drug Development: The compound is an impurity of Capecitabine, an antineoplastic agent used in chemotherapy.
Biological Studies: It is used in the synthesis of nucleotides and ribonucleic acid (RNA), as well as glycosylated compounds.
Mecanismo De Acción
The mechanism of action of Methyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside involves its role as an intermediate in the synthesis of Capecitabine. Capecitabine is a prodrug that is metabolized into 5-fluorouracil, which inhibits thymidylate synthase, thereby disrupting DNA synthesis and inducing cell death in rapidly dividing cancer cells .
Comparación Con Compuestos Similares
- Methyl-2,3-O-isopropylidene-5-O-tosyl-D-ribofuranoside
- Methyl-2,3-O-isopropylidene-5-O-mesyl-D-ribofuranoside
- Methyl-2,3-O-isopropylidene-5-O-triflyl-D-ribofuranoside
Comparison: Methyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside is unique due to its specific application in cancer research and its role as an impurity in Capecitabine. The similar compounds listed above are primarily used as intermediates in various synthetic reactions .
Propiedades
IUPAC Name |
4-methoxy-2,2,6-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-5-6-7(8(10-4)11-5)13-9(2,3)12-6/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHBZJGMAYMLBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(O1)OC)OC(O2)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S,2R,3R,4S,5R,6S,8R,10R,13R,14R,16S,17S)-8-acetyloxy-11-ethyl-14-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12815902.png)





![1,5,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B12815923.png)
![1-Methoxy-6-nitro-1H-benzo[d]imidazole](/img/structure/B12815933.png)


![2-amino-7-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12815937.png)

